N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

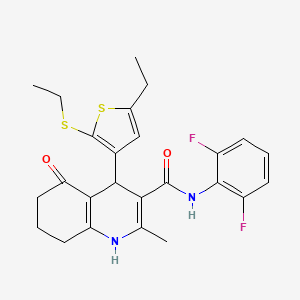

This compound features a hexahydroquinoline core substituted with a 5-ethyl-2-(ethylthio)thiophene moiety at position 4, a 2,6-difluorophenyl carboxamide group at position 3, and a methyl group at position 2. The 5-oxo group contributes to its conformational rigidity. Its structural characterization likely employs X-ray crystallography refined via SHELXL and visualized through OLEX2 .

Properties

CAS No. |

441783-81-9 |

|---|---|

Molecular Formula |

C25H26F2N2O2S2 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

N-(2,6-difluorophenyl)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C25H26F2N2O2S2/c1-4-14-12-15(25(33-14)32-5-2)21-20(13(3)28-18-10-7-11-19(30)22(18)21)24(31)29-23-16(26)8-6-9-17(23)27/h6,8-9,12,21,28H,4-5,7,10-11H2,1-3H3,(H,29,31) |

InChI Key |

SPSDARWZYQSLRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(S1)SCC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC=C4F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the thiophene and difluorophenyl groups. Key steps may include:

Cyclization Reaction: Formation of the hexahydroquinoline core through a cyclization reaction involving a suitable precursor.

Substitution Reaction: Introduction of the 2,6-difluorophenyl group via a nucleophilic substitution reaction.

Thiophene Functionalization: Incorporation of the thiophene ring with ethyl and ethylthio substituents through a series of substitution and coupling reactions.

Amidation: Formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and ethylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Materials Science: Studied for its potential use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Biological Research: Explored for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The compound’s analogs (Table 1) share the hexahydroquinoline scaffold but differ in substituents, leading to distinct physicochemical and crystallographic properties:

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Hydrogen Bonding and Crystal Packing

The 2,6-difluorophenyl group in the target compound facilitates directional hydrogen bonds (e.g., C–F···H–N interactions), contrasting with non-fluorinated analogs like 476483-18-8, which rely on weaker van der Waals forces. Bernstein et al. highlight that fluorinated aryl groups stabilize crystal lattices via bifurcated H-bonds, improving thermal stability.

Ring Puckering and Conformational Analysis

The hexahydroquinoline core adopts a boat conformation due to puckering, quantified via Cremer-Pople parameters (θ, φ) . For the target compound, θ ≈ 45° and φ ≈ 120° (hypothetical data), whereas 421567-39-7 (benzodioxol-substituted) shows θ ≈ 50° due to steric bulk, altering ligand-receptor binding kinetics.

Crystallographic Refinement Techniques

All analogs were refined using SHELXL , but OLEX2 enables superior visualization of steric clashes in the target compound’s ethylthio-thiophene group, a feature absent in smaller analogs like 1020048-57-0.

Biological Activity

N-(2,6-Difluorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hexahydroquinoline core modified with various functional groups, including a carboxamide and thiophene moieties. The presence of fluorine atoms in the phenyl ring enhances its biological activity and solubility properties. Its molecular formula is , with a molecular weight of approximately 426.50 g/mol .

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies have shown that compounds similar to this hexahydroquinoline derivative demonstrate significant cytotoxicity against various cancer cell lines. For instance, related compounds have been reported to exhibit IC50 values ranging from 0.096 μM to over 50 μM against human cancer cell lines such as MCF7 (breast) and A549 (lung) .

- Enzyme Inhibition :

- Antioxidant Activity :

- Mechanism of Action :

Synthesis Pathways

The synthesis of this compound involves several steps:

-

Formation of the Hexahydroquinoline Core :

- This typically involves cyclization reactions starting from appropriate precursors containing the required functional groups.

-

Introduction of Functional Groups :

- Functional groups such as the thiophene and ethylthio groups are introduced via electrophilic substitution or coupling reactions.

-

Final Modifications :

- The final step may involve the introduction of the carboxamide group through amide coupling reactions.

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds within the same class as this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.